NCX4040

Description

The exact mass of the compound NO-aspirin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

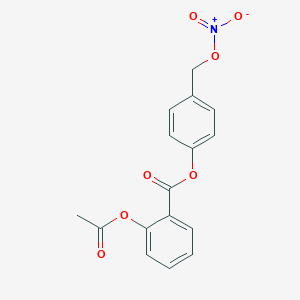

Structure

3D Structure

Properties

IUPAC Name |

[4-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7/c1-11(18)23-15-5-3-2-4-14(15)16(19)24-13-8-6-12(7-9-13)10-22-17(20)21/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHNKWFUDCMLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431311 | |

| Record name | NO-aspirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287118-97-2 | |

| Record name | 4-[(Nitrooxy)methyl]phenyl 2-(acetyloxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287118-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NCX 4040 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287118972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NO-aspirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287118-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

NCX4040: A Technical Guide to its Mechanism of Action in Colon Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX4040, a nitric oxide (NO)-donating derivative of aspirin, has demonstrated significant cytotoxic and anti-proliferative activity against human colon cancer cells in numerous preclinical studies. Its mechanism of action is multifaceted, extending beyond the traditional effects of nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide synthesizes the current understanding of this compound's effects on colon cancer cells, detailing its impact on cell viability, the intricate signaling pathways it modulates, and the experimental methodologies used to elucidate these mechanisms. The data presented herein highlights the pivotal role of the nitric oxide-releasing moiety in inducing oxidative stress and triggering multiple cell death pathways, including apoptosis and ferroptosis, making this compound a compound of considerable interest for colorectal cancer therapy.

Introduction to this compound

This compound, chemically known as 2-(acetyloxy)benzoic acid 4-(nitrooxymethyl)phenyl ester, is a novel compound that covalently links a traditional aspirin molecule with a nitric oxide-releasing moiety. This structural modification enhances its anti-neoplastic potency and improves its safety profile compared to conventional aspirin.[1][2] The primary rationale behind the development of NO-donating NSAIDs was to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[1][3] However, research has revealed that the NO moiety is not merely a safety-enhancing addition but plays a crucial role in the enhanced anti-cancer efficacy of this compound.[1][4]

Cytotoxic and Anti-Proliferative Effects of this compound

This compound exhibits a marked dose-dependent cytotoxic and cytostatic effect on a panel of human colon cancer cell lines.[3][4] Its potency is significantly greater than that of its parent compound, aspirin, or its denitrated analog, NCX4042, underscoring the importance of the NO-releasing group for its anti-tumor activity.[3][4] The cytotoxic effects vary across different cell lines, suggesting that the molecular profile of the cancer cells influences their sensitivity to the drug.[5][6]

Data Presentation: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) for Cell Growth Inhibition | Effect | Reference |

| SW480 | 1.1 (β-catenin/TCF signaling) | Inhibition of β-catenin/TCF signaling | [7] |

| SW480 | 7.5 (NF-κB DNA binding) | Inhibition of NF-κB DNA binding | [7] |

| SW480 | 2 (NOS2 expression) | Inhibition of NO synthase 2 expression | [7] |

| HT-29 | ~2-50 | Inhibition of cell growth | [7] |

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time.

In vivo studies using tumor-bearing mice have further corroborated the anti-tumor efficacy of this compound. Oral administration of this compound resulted in a significant reduction in tumor weight, whereas aspirin at comparable doses showed no effect on tumor growth.[3][4] Specifically, a 40% reduction in tumor weight was observed in in vivo models.[3][4]

Molecular Mechanisms of Action

The anti-cancer activity of this compound in colon cancer cells is attributed to a complex interplay of multiple molecular mechanisms, primarily driven by the release of nitric oxide. These mechanisms include the induction of oxidative stress, triggering of programmed cell death pathways like apoptosis and ferroptosis, and modulation of key signaling cascades involved in cell survival and proliferation.

Induction of Apoptosis via the Mitochondrial Pathway

A primary mechanism by which this compound exerts its cytotoxic effects is through the induction of apoptosis, particularly via the intrinsic mitochondrial pathway.[1][5] This process is characterized by a sequence of molecular events initiated by cellular stress.

-

Oxidative Stress: this compound treatment leads to the generation of reactive oxygen species (ROS) and the formation of 8-hydroxyguanine lesions in DNA, which are indicative of oxidative stress.[5][6] This oxidative stress is a key trigger for the apoptotic cascade.[8]

-

Mitochondrial Membrane Depolarization: A critical early event is the collapse of the mitochondrial membrane potential (ΔΨm).[5][6]

-

Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytoplasm.[5][6]

-

Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3.[4][5][6] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This apoptotic mechanism has been observed in colon cancer cell lines such as LoVo and LRWZ.[3][4][5]

Caption: this compound-induced mitochondrial apoptosis pathway.

Modulation of p53 and NAG-1 Signaling

In certain colon cancer cell lines, the pro-apoptotic activity of this compound is mediated through the p53 tumor suppressor protein and the NSAID-activated gene-1 (NAG-1).[5][6]

-

p53 Expression: this compound treatment can lead to an increase in p53 expression. p53 plays a crucial role in cell cycle arrest and apoptosis in response to cellular stress.

-

NAG-1 Induction: The aspirin component of this compound is suggested to specifically induce the expression of NAG-1, a member of the TGF-β superfamily known for its pro-apoptotic and anti-tumorigenic properties.[5]

Caption: p53 and NAG-1 mediated apoptosis by this compound.

Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways

The growth inhibitory effects of this compound in colon cancer cells are also dependent on the activation of the p38 and JNK mitogen-activated protein kinase (MAPK) pathways.[2] The use of specific inhibitors for these pathways has been shown to abrogate the anti-proliferative effects of this compound, confirming their essential role.[2]

Inhibition of Pro-Survival Signaling Pathways

This compound has been shown to inhibit key signaling pathways that are often dysregulated in colorectal cancer and contribute to tumor growth and survival.

-

β-catenin/T-cell factor (TCF) Signaling: This pathway is a critical component of the Wnt signaling cascade, which is frequently hyperactivated in colorectal cancer. This compound inhibits β-catenin/TCF signaling, which can lead to a reduction in the expression of downstream target genes involved in cell proliferation.[7]

-

Nuclear Factor-kappaB (NF-κB): NF-κB is a transcription factor that plays a central role in inflammation and cell survival. This compound has been shown to inhibit NF-κB DNA binding activity, thereby suppressing the expression of anti-apoptotic genes.[7]

Induction of Ferroptosis

More recent evidence suggests that this compound can induce a non-apoptotic form of programmed cell death called ferroptosis in colorectal cancer cells.[9][10] Ferroptosis is characterized by iron-dependent accumulation of lipid peroxides.

-

ROS Generation and Lipid Peroxidation: this compound treatment leads to the generation of ROS and a dose- and time-dependent increase in lipid peroxidation.[9][10]

-

Modulation of Ferroptosis-Related Genes: The drug induces the expression of several genes associated with ferroptosis, including CHAC1, GPX4, and NOX4.[9][10]

-

Synergy with Ferroptosis Inducers: The cytotoxic effect of this compound is enhanced when combined with known ferroptosis inducers like erastin and RSL3.[9][10]

-

Inhibition by Ferrostatin-1: Conversely, the cell death induced by this compound can be significantly inhibited by ferrostatin-1, a specific inhibitor of ferroptosis.[9][10]

Caption: this compound-induced ferroptosis in colon cancer cells.

Effects on Cyclooxygenase (COX) Enzymes

Interestingly, while traditional NSAIDs are known to inhibit COX enzymes, this compound has been observed to induce the expression of COX-2 in some colon cancer cell lines.[7] This induction is accompanied by an increase in prostaglandin E2 (PGE2) production.[7] However, in cell lines with high basal levels of COX-2, this compound's ability to induce apoptosis is diminished, suggesting a complex and context-dependent role of COX-2 in the response to this drug.[5] Inhibition of COX-2 in these resistant cells can restore their sensitivity to this compound-induced apoptosis.[5]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited research to investigate the mechanism of action of this compound.

Cell Culture and Cytotoxicity Assays

-

Cell Lines: Human colon cancer cell lines such as LoVo, LoVo Dx (doxorubicin-resistant), WiDr, LRWZ, HT-29, and HCT 116 are commonly used.[4][5][6][9]

-

Culture Conditions: Cells are typically maintained in RPMI 1640 or DMEM medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Cytotoxicity Assay (Sulforhodamine B - SRB): The effect of this compound on cell proliferation and survival is quantified using the SRB assay. Cells are seeded in 96-well plates, treated with varying concentrations of the drug for specified durations (e.g., 24, 48 hours). After treatment, cells are fixed with trichloroacetic acid, stained with SRB dye, and the absorbance is measured spectrophotometrically to determine cell density.[3][4][5][6]

Caption: Workflow for Sulforhodamine B (SRB) cytotoxicity assay.

Apoptosis Assays

-

DNA Laddering Assay: A classic method to detect the characteristic fragmentation of DNA that occurs during apoptosis. Genomic DNA is extracted from treated cells and resolved by agarose gel electrophoresis. The appearance of a "ladder" of DNA fragments indicates apoptosis.[6]

-

Flow Cytometry for Apoptosis and Cell Cycle: Cells are stained with propidium iodide (PI) to analyze DNA content and determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G1 peak, which represents apoptotic cells.[3][4]

-

Mitochondrial Membrane Potential (ΔΨm) Assay: Flow cytometry is used to measure changes in ΔΨm using fluorescent dyes like JC-1. A shift in fluorescence indicates mitochondrial membrane depolarization.[5][6]

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation in situ by labeling the 3'-hydroxyl ends of DNA breaks.[4]

-

DAPI Staining: Nuclear morphology is visualized by staining with 4',6-diamidino-2-phenylindole (DAPI). Apoptotic nuclei appear condensed and fragmented.[4]

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound. This includes proteins related to apoptosis (e.g., caspases, cytochrome c, p53, NAG-1), cell cycle regulation, and other signaling cascades.[3][4][5][6]

Measurement of Oxidative Stress

Immunohistochemistry or other immunoassays are used to detect markers of oxidative DNA damage, such as 8-hydroxyguanine lesions.[5][6]

Prostaglandin E2 (PGE2) Quantification

Enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of PGE2 in the cell culture medium to assess the activity of COX enzymes.[5][6]

Conclusion

This compound is a promising anti-cancer agent for colorectal cancer with a complex and multifaceted mechanism of action. Its superior efficacy compared to aspirin is largely attributable to the nitric oxide-releasing moiety, which induces oxidative stress and triggers multiple programmed cell death pathways, including apoptosis and ferroptosis. Furthermore, this compound modulates key signaling pathways crucial for the survival and proliferation of colon cancer cells, such as the p53, NAG-1, MAPK, β-catenin/TCF, and NF-κB pathways. The differential sensitivity of various colon cancer cell lines to this compound underscores the importance of the tumor's molecular profile in determining its response. Further research into the intricate molecular mechanisms of this compound will be invaluable for its potential clinical development and for identifying patient populations most likely to benefit from this therapeutic strategy. This in-depth understanding provides a solid foundation for the rational design of future preclinical and clinical investigations of this compound in the context of colorectal cancer treatment.

References

- 1. NCX 4040, an NO-donating acetylsalicylic acid derivative: efficacy and mechanisms of action in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide-donating aspirin inhibits colon cancer cell growth via mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo evaluation of NCX 4040 cytotoxic activity in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study of molecular mechanisms of pro-apoptotic activity of NCX 4040, a novel nitric oxide-releasing aspirin, in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study of molecular mechanisms of pro-apoptotic activity of NCX 4040, a novel nitric oxide-releasing aspirin, in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Growth inhibition of human colon cancer cells by nitric oxide (NO)-donating aspirin is associated with cyclooxygenase-2 induction and beta-catenin/T-cell factor signaling, nuclear factor-kappaB, and NO synthase 2 inhibition: implications for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitric oxide-donating aspirin induces apoptosis in human colon cancer cells through induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ferroptosis-Mediated Cell Death Induced by this compound, The Non-Steroidal Nitric Oxide Donor, in Human Colorectal Cancer Cells: Implications in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Nitric Oxide in the Anticancer Activity of NCX4040: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX4040, a nitric oxide (NO)-donating derivative of acetylsalicylic acid (aspirin), has emerged as a promising compound in oncology research. Its chemical structure, which combines the anti-inflammatory properties of aspirin with the multifaceted signaling capabilities of nitric oxide, results in a potent anticancer agent with a distinct mechanism of action. This technical guide provides an in-depth exploration of the critical role that the nitric oxide moiety plays in the therapeutic activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

The Essential Contribution of Nitric Oxide to this compound's Cytotoxicity

The conjugation of a nitric oxide-releasing group to the aspirin backbone is fundamental to the enhanced cytotoxic and pro-apoptotic effects of this compound compared to its parent compound.[1][2][3] The NO component is directly implicated in a cascade of cellular events that culminate in cancer cell death.

Induction of Oxidative and Nitrosative Stress

Upon cellular uptake, this compound releases nitric oxide, which can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][5] This surge in oxidative and nitrosative stress disrupts the cellular redox balance, a state to which cancer cells are particularly vulnerable. A key consequence of this is the significant depletion of intracellular glutathione (GSH), a critical antioxidant that protects cells from oxidative damage.[4][5] The reduction in GSH levels further sensitizes cancer cells to the cytotoxic effects of this compound and other chemotherapeutic agents.[6]

Triggering of Apoptotic Pathways

The nitric oxide released from this compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines, including those of the colon, bladder, and pancreas.[2] This pro-apoptotic activity is mediated through a mitochondria-dependent pathway.[2] The induction of oxidative stress leads to mitochondrial depolarization, which in turn activates a cascade of caspases, the key executioner enzymes of apoptosis.[7][8]

Modulation of Key Signaling Pathways

Nitric oxide from this compound has been shown to modulate critical signaling pathways that are often dysregulated in cancer. One such pathway involves the Epidermal Growth Factor Receptor (EGFR) and the Signal Transducer and Activator of Transcription 3 (STAT3).[6][9] Downregulation of the phosphorylation of both EGFR and STAT3 by this compound has been observed, leading to reduced tumor growth and survival.[6]

Overcoming Multidrug Resistance

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters that actively pump chemotherapeutic drugs out of cancer cells.[10][11] Nitric oxide released from this compound has been demonstrated to inhibit the function of these ABC transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[10][12] The proposed mechanism involves the inhibition of the ATPase function of these transporters, which is essential for their drug efflux activity.[10][12] By blocking this efflux mechanism, this compound can restore or enhance the sensitivity of resistant cancer cells to conventional chemotherapy.[10]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| BPH-1 | Benign Prostatic Hyperplasia | 5 | [13] |

| WPMY-1 | Benign Prostatic Hyperplasia | 2.5 | [13] |

| LoVo | Colon Cancer | Not explicitly stated, but showed marked dose-related cytostatic effect | [3][8] |

| WiDr | Colon Cancer | Not explicitly stated, but showed marked dose-related cytostatic effect | [3][8] |

| LRWZ | Colon Cancer | Not explicitly stated, but showed marked dose-related cytostatic effect | [3][8] |

| LoVo Dx | Doxorubicin-resistant Colon Cancer | Not explicitly stated, but showed marked dose-related cytostatic effect | [3][8] |

| HT1376 | Bladder Cancer | Not explicitly stated, but showed high cytotoxic activity | [2] |

| MCR | Bladder Cancer | Not explicitly stated, but showed high cytotoxic activity | [2] |

| Capan-2 | Pancreatic Cancer | Not explicitly stated, but showed high cytotoxic activity | [2] |

| MIA PaCa-2 | Pancreatic Cancer | Not explicitly stated, but showed high cytotoxic activity | [2] |

| T3M4 | Pancreatic Cancer | Not explicitly stated, but showed high cytotoxic activity | [2] |

| OVCAR-8 | Ovarian Cancer | Cytotoxic | [4][14] |

| NCI/ADR-RES | Adriamycin-resistant Ovarian Cancer | Cytotoxic | [4][14] |

| PC3 | Prostate Cancer | More potent than aspirin or DETA NONOate | [7] |

Table 2: In Vivo Antitumor Activity of this compound

| Cancer Model | Treatment | Outcome | Reference |

| Human colon cancer xenografts | This compound (per os) | 40% reduction in tumor weight | [3][8] |

| Cisplatin-resistant human ovarian xenograft tumors | This compound in combination with cisplatin | Sensitized tumors to cisplatin | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.[15][16][17][18][19]

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat cells with various concentrations of this compound and control compounds for a specified duration (e.g., 48-72 hours).

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Washing: Wash the plates four to five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[1][20][21][22][23]

-

Sample Preparation: Fix and permeabilize cells or tissue sections according to standard protocols.

-

Equilibration: Incubate the sample with Equilibration Buffer.

-

TdT Labeling Reaction: Add the TdT Reaction Mix, containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs, and incubate for 60 minutes at 37°C in a humidified chamber.

-

Washing: Wash the samples to remove unincorporated nucleotides.

-

Detection: Visualize the labeled DNA fragments using fluorescence microscopy or flow cytometry.

Annexin V Binding Assay for Early Apoptosis

This assay identifies one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[24][25][26][27][28]

-

Cell Harvesting: Collect both adherent and suspension cells.

-

Washing: Wash cells with cold PBS and then with 1X Binding Buffer.

-

Staining: Resuspend cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V. For distinguishing apoptotic from necrotic cells, a vital dye such as propidium iodide (PI) or DAPI can be added.

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

CaspaTag™ Assay for Caspase Activation

This in situ assay uses a fluorochrome-labeled inhibitor of caspases (FLICA) to detect active caspases in apoptotic cells.[4][29][30][31]

-

Cell Preparation: Prepare cell suspensions from treated and control cultures.

-

FLICA Labeling: Add the freshly prepared FLICA reagent to the cell suspension and incubate for 1 hour at 37°C under 5% CO2, protected from light.

-

Washing: Wash the cells with 1X Wash Buffer to remove any unbound FLICA reagent.

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. The fluorescent signal is a direct measure of the amount of active caspases in the cells.

γ-H2AX Phosphorylation Assay for DNA Double-Strand Breaks

This immunocytochemical assay detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), which is a sensitive marker for DNA double-strand breaks.[32][33][34][35][36]

-

Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody specific for γ-H2AX, followed by a fluorochrome-conjugated secondary antibody.

-

DNA Staining: Counterstain the cellular DNA with a fluorescent dye such as DAPI or propidium iodide.

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the intensity of γ-H2AX fluorescence, which correlates with the extent of DNA damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for assessing its anticancer activity.

Caption: Signaling pathways activated by this compound leading to anticancer effects.

Caption: A typical experimental workflow to evaluate the anticancer activity of this compound.

Conclusion

The nitric oxide moiety of this compound is not merely an add-on to the aspirin molecule but is the central driver of its potent and multifaceted anticancer activity. By inducing oxidative stress, triggering apoptosis, modulating key oncogenic signaling pathways, and overcoming multidrug resistance, the NO component elevates this compound from a simple anti-inflammatory agent to a promising candidate for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this innovative nitric oxide-donating compound.

References

- 1. clyte.tech [clyte.tech]

- 2. NCX 4040, an NO-donating acetylsalicylic acid derivative: efficacy and mechanisms of action in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo evaluation of NCX 4040 cytotoxic activity in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gene Expression Profiling Elucidates Cellular Responses to this compound in Human Ovarian Tumor Cells: Implications in the Mechanisms of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NCX-4040, a nitric oxide-releasing aspirin, sensitizes drug-resistant human ovarian xenograft tumors to cisplatin by depletion of cellular thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro aspirin (this compound) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. NCX-4040, a Unique Nitric Oxide Donor, Induces Reversal of Drug-Resistance in Both ABCB1- and ABCG2-Expressing Multidrug Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NCX-4040, a Unique Nitric Oxide Donor, Induces Reversal of Drug-Resistance in Both ABCB1- and ABCG2-Expressing Multidrug Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring this compound, an Aspirin Derivative, as a Potential Treatment for Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 18. SRB assay for measuring target cell killing [protocols.io]

- 19. benchchem.com [benchchem.com]

- 20. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 21. info.gbiosciences.com [info.gbiosciences.com]

- 22. researchgate.net [researchgate.net]

- 23. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. kumc.edu [kumc.edu]

- 26. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 27. bosterbio.com [bosterbio.com]

- 28. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. mpbio.com [mpbio.com]

- 31. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Histone H2AX Phosphorylation: A Marker for DNA Damage | Springer Nature Experiments [experiments.springernature.com]

- 34. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) | Springer Nature Experiments [experiments.springernature.com]

- 36. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

NCX4040: A Technical Guide to its Pro-Apoptotic Activity via the Mitochondrial Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX4040, a nitric oxide (NO)-donating derivative of aspirin, has emerged as a promising anti-cancer agent with a distinct mechanism of action that circumvents some of the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This technical guide provides an in-depth examination of the pro-apoptotic activity of this compound, with a specific focus on its engagement of the mitochondrial pathway of programmed cell death. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the underlying signaling cascades and experimental workflows.

Core Mechanism of Action: Oxidative Stress-Induced Apoptosis

The primary mechanism by which this compound induces apoptosis is through the generation of reactive oxygen species (ROS), leading to significant oxidative stress within cancer cells.[3][4] Unlike its parent compound, aspirin, this compound's potency is significantly enhanced by the NO-releasing moiety.[5] This leads to a cascade of events culminating in mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[1][3]

Studies in various cancer cell lines, including prostate (PC3), ovarian (OVCAR-8, NCI/ADR-RES), colon (LoVo, LRWZ), and bladder (HT1376, MCR), have demonstrated that this compound treatment results in a significant increase in intracellular hydrogen peroxide (H2O2) and mitochondrial superoxide levels.[3][6][7][8] This surge in ROS is a critical upstream event that triggers the downstream apoptotic signaling.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the pro-apoptotic effects of this compound.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Cell Line | This compound Concentration (µM) | Treatment Duration | Assay | Key Finding | Reference |

| PC3 | 10, 25, 50 | 48 hours | JC-1 Staining | Dose-dependent loss of ΔΨm, indicated by an increase in green fluorescence. | [3] |

| HT1376 | 10 | 6 hours | Not Specified | ΔΨm depolarization observed. | [6] |

| MCR | 50 | 6 hours | Not Specified | ΔΨm depolarization observed. | [6] |

| LoVo, LRWZ | Not Specified | Not Specified | Not Specified | Early collapse of ΔΨm. | [8] |

Table 2: Modulation of Key Apoptotic and Signaling Proteins by this compound

| Cell Line | This compound Concentration | Protein | Effect | Reference |

| PC3 | Not Specified | Survivin, cIAP1, XIAP | Downregulation | [3][5] |

| PC3 | Not Specified | c-Myc, Pro-caspase-3, PARP1 | Downregulation | [3] |

| PC3 | Not Specified | Bcl-2 | Downregulation | [3][5] |

| PC3 | Not Specified | Cleaved Caspase-3, Cleaved PARP1 | Upregulation | [3][5] |

| PC3 | Not Specified | phospho-H2AX | Upregulation | [3][5] |

| A2780 cDDP Xenografts | Not Specified | Survivin, Cyclin D1, Bcl-xL | Downregulation | [9] |

| A2780 cDDP Xenografts | Not Specified | p53, Bax, Cleaved Caspase-3, Cleaved PARP | Upregulation | [9] |

| LoVo, LRWZ | Not Specified | p53, NAG-1 | Upregulation | [8] |

| LoVo, LRWZ | Not Specified | Cytochrome c | Release into cytoplasm | [8] |

| LoVo, LRWZ | Not Specified | Caspase-9, Caspase-3 | Activation | [8] |

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis via the mitochondrial pathway.

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pro-apoptotic activity of this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol is based on the methodology used to assess ΔΨm in PC3 cells treated with this compound.[3]

Principle: JC-1 is a lipophilic, cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. An increase in the green/red fluorescence intensity ratio indicates mitochondrial depolarization.

Materials:

-

Cancer cell line of interest (e.g., PC3)

-

Complete culture medium

-

This compound stock solution

-

JC-1 staining solution (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or confocal dishes) and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control for the desired time period (e.g., 48 hours).

-

JC-1 Staining:

-

Remove the culture medium and wash the cells once with PBS.

-

Add JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well.

-

Incubate for 15-30 minutes at 37°C in the dark.

-

-

Washing: Remove the staining solution and wash the cells twice with PBS.

-

Analysis:

-

Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using filters for green (FITC) and red (TRITC) fluorescence. Capture images for qualitative analysis.

-

Flow Cytometry: Trypsinize and collect the cells. Resuspend in PBS and analyze using a flow cytometer equipped with appropriate lasers and detectors for green and red fluorescence. Quantify the percentage of cells with low ΔΨm (high green fluorescence).

-

References

- 1. NCX 4040, an NO-donating acetylsalicylic acid derivative: efficacy and mechanisms of action in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nitro aspirin (this compound) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nitro aspirin (this compound) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pro-apoptotic effect of a nitric oxide-donating NSAID, NCX 4040, on bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Study of molecular mechanisms of pro-apoptotic activity of NCX 4040, a novel nitric oxide-releasing aspirin, in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NCX-4040, a nitric oxide-releasing aspirin, sensitizes drug-resistant human ovarian xenograft tumors to cisplatin by depletion of cellular thiols - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Core of NCX4040: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted anti-inflammatory effects of NCX4040, a nitric oxide (NO)-donating derivative of aspirin. By dissecting its molecular mechanisms, this document provides a comprehensive resource for understanding its potential as a novel therapeutic agent.

Core Anti-Inflammatory Actions of this compound

This compound distinguishes itself from traditional non-steroidal anti-inflammatory drugs (NSAIDs) through a dual mechanism of action. It not only retains the cyclooxygenase (COX) inhibitory properties of its parent compound, aspirin, but also leverages the broad-spectrum anti-inflammatory and cytoprotective effects of nitric oxide. This unique combination allows for potent anti-inflammatory activity with a potentially improved safety profile.

The primary anti-inflammatory effects of this compound are centered around the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. A significant aspect of its action is the interference with the NF-κB signaling cascade, a cornerstone of the inflammatory response.

Quantitative Analysis of Anti-Inflammatory Efficacy

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated Human Monocytes [1]

| Inflammatory Mediator | IC50 (μM) |

| Prostaglandin E2 (PGE2) | 0.13 |

| Interleukin-1β (IL-1β) | 0.07 |

| Tumor Necrosis Factor-α (TNF-α) | 0.18 |

| Interleukin-10 (IL-10) | 0.15 |

Table 2: Inhibition of Cyclooxygenase-2 (COX-2) by this compound [1]

| Parameter | IC50 (μM) |

| COX-2 Protein Expression | 0.13 |

| COX-2 Activity (PGE2 synthesis) | 0.41 |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting critical nodes within inflammatory signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways affected by this compound.

NF-κB Signaling Pathway Inhibition

This compound has been shown to inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. This inhibition is achieved, at least in part, through the stabilization of its inhibitory protein, IκBα, and the inhibition of proteasome function.

Putative Modulation of the MAP Kinase Pathway

While direct studies on this compound's effect on the MAP kinase pathway are limited, its components (aspirin and NO) are known to modulate these pathways. The following diagram illustrates a plausible mechanism by which this compound could influence the p38 and JNK stress-activated protein kinase pathways, which are key regulators of inflammatory responses.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

Cell Culture and LPS Stimulation of Human Monocytes

-

Cell Isolation and Culture:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Monocytes are further purified from PBMCs by plastic adherence.

-

Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.[2]

-

-

LPS Stimulation:

-

Monocytes are seeded in appropriate culture plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 30 minutes).

-

Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 100 ng/mL to 1 µg/mL.[3][4]

-

Cells are incubated for a designated period (e.g., 4 to 24 hours) depending on the endpoint being measured.[1][5]

-

Western Blot Analysis for IκBα and COX-2

-

Protein Extraction:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Cell lysates are clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.[6]

-

Protein concentration is determined using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies specific for IκBα, phospho-IκBα, COX-2, or β-actin (as a loading control) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]

-

Proteasome Activity Assay

-

Cell Lysate Preparation:

-

Cells are treated with this compound or a known proteasome inhibitor (e.g., MG132) as a positive control.

-

Cells are harvested and lysed in a buffer compatible with the proteasome activity assay.

-

-

Fluorometric Assay:

-

The chymotrypsin-like activity of the 26S proteasome is measured using a fluorogenic substrate, such as Suc-LLVY-AMC.[9]

-

Cell lysates are incubated with the substrate in a microplate reader.

-

The fluorescence of the cleaved product (AMC) is measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm over time.[10]

-

A decrease in the rate of fluorescence increase in this compound-treated cells compared to control cells indicates inhibition of proteasome activity.

-

Immunofluorescence Staining for NF-κB Nuclear Translocation

-

Cell Seeding and Treatment:

-

Cells are grown on glass coverslips in a culture plate.

-

Following treatment with LPS and/or this compound, cells are fixed with 4% paraformaldehyde for 15 minutes.[11]

-

-

Immunostaining:

-

Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

Non-specific binding is blocked with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

-

Cells are incubated with a primary antibody against the p65 subunit of NF-κB for 1-2 hours at room temperature or overnight at 4°C.

-

After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.[12]

-

Nuclei are counterstained with DAPI.

-

-

Microscopy and Analysis:

-

Coverslips are mounted on glass slides with an anti-fade mounting medium.

-

Images are captured using a fluorescence or confocal microscope.

-

The nuclear translocation of NF-κB is quantified by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ).[6][13]

-

Conclusion

This compound represents a promising anti-inflammatory agent with a distinct mechanism of action that goes beyond simple COX inhibition. Its ability to modulate the NF-κB signaling pathway through the inhibition of IκBα degradation and proteasome activity, coupled with the vasodilatory and other beneficial effects of nitric oxide, positions it as a strong candidate for further investigation in a variety of inflammatory conditions. The detailed experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers to further explore and harness the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. The Role of Lipopolysaccharide Structure in Monocyte Activation and Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. e-century.us [e-century.us]

- 13. researchgate.net [researchgate.net]

NCX4040-Induced Oxidative Stress in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX4040, a nitric oxide (NO)-donating derivative of aspirin, has emerged as a promising anti-cancer agent with a mechanism of action intrinsically linked to the induction of oxidative stress. This technical guide provides an in-depth analysis of the core mechanisms by which this compound elicits its cytotoxic effects on cancer cells. It consolidates quantitative data from multiple studies, details key experimental protocols for investigating its effects, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

Conventional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin have long been associated with anti-cancer properties. This compound represents a novel iteration, chemically linking an NO-releasing moiety to an aspirin backbone. This modification significantly enhances its anti-tumor efficacy compared to the parent compound.[1][2] The primary mechanism of this compound's anti-cancer activity is the induction of profound oxidative stress within tumor cells, leading to various forms of cell death, including apoptosis and ferroptosis.[3][4] This guide will dissect the multifaceted pathways through which this compound disrupts the redox homeostasis of cancer cells.

Quantitative Data on this compound's Anti-Cancer Effects

The cytotoxic and pro-oxidative effects of this compound have been quantified across various cancer cell lines. The following tables summarize key data points from published studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |

| PC3 | Prostate Cancer | Not explicitly stated, but effects observed at 10-50 µM | 24h | [5] |

| HT-29 | Colorectal Cancer | Not explicitly stated, but effects observed at 5 µM | 4h, 24h | [6] |

| HCT 116 | Colorectal Cancer | Not explicitly stated, but effects observed at 5 µM | 4h, 24h | [6] |

| OVCAR-8 | Ovarian Cancer | Not explicitly stated, but effects observed at >10 µM | Not specified | [7] |

| NCI/ADR-RES | Ovarian Cancer (Adriamycin-resistant) | Not explicitly stated, but effects observed at >10 µM | Not specified | [7] |

| A2780 cDDP | Ovarian Cancer (Cisplatin-resistant) | Dose-dependent decrease in viability | Not specified | [8] |

| LoVo | Colon Cancer | Marked cytostatic effect | 24h | [9] |

| LRWZ | Colon Cancer | Marked cytostatic effect | 24h | [9] |

Table 2: this compound-Induced Modulation of Oxidative Stress-Related Genes and Proteins

| Cell Line | Target | Modulation | Fold/Percent Change | Treatment Conditions | Reference |

| PC3 | NADPH Oxidase 1 (NOX1) | Upregulation | Elevated levels | Not specified | [3] |

| PC3 | Superoxide Dismutase (SOD) 1 & 2 | Upregulation | Elevated levels | Not specified | [3] |

| PC3 | Thioredoxin Reductase 1 (TXNRD1) | Downregulation | Not specified | Not specified | [3] |

| PC3 | B-cell lymphoma 2 (Bcl2) | Downregulation | Not specified | Not specified | [3] |

| HT-29 | Heme Oxygenase 1 (HMOX1) | Upregulation | ~6-fold | 5 µM, 4h | [4] |

| HCT 116 | Heme Oxygenase 1 (HMOX1) | Upregulation | >12-fold | 5 µM, 4h | [4] |

| HT-29 & HCT 116 | CHAC1 | Upregulation | Significant | Not specified | [4] |

| HT-29 & HCT 116 | GPX4 | Upregulation | Significant | Not specified | [4] |

| HT-29 & HCT 116 | NOX4 | Upregulation | Significant | Not specified | [4] |

| OVCAR-8 | SOD2 | Upregulation | 2-3-fold | Not specified | [7] |

| OVCAR-8 & NCI/ADR-RES | NOX4 | Upregulation | Significant | Not specified | [7] |

Core Mechanisms of this compound-Induced Oxidative Stress

This compound's efficacy stems from its ability to release nitric oxide (NO) within the cellular milieu, which, in concert with other reactive oxygen species (ROS), overwhelms the cancer cell's antioxidant defenses.[2]

Generation of Reactive Oxygen and Nitrogen Species (ROS/RNS)

Upon entering cancer cells, this compound is hydrolyzed by cellular esterases, releasing NO.[4] This NO can react with superoxide anions (O₂⁻) to form the highly reactive peroxynitrite (ONOO⁻).[7] Studies have shown that this compound treatment leads to a significant increase in hydrogen peroxide (H₂O₂) formation.[2][3] This surge in ROS and RNS is a central event in this compound's mechanism of action.

Depletion of Cellular Glutathione (GSH)

A key consequence of the ROS/RNS burst is the depletion of cellular glutathione (GSH), a critical intracellular antioxidant.[4][7] this compound can deplete GSH through direct reaction or via the formation of a quinone methide intermediate.[7] This reduction in GSH compromises the cell's ability to neutralize oxidative threats, leading to a state of severe oxidative stress. Interestingly, in some colorectal cancer cells, this compound was found to increase GSH levels, suggesting cell-type specific responses.[4]

Induction of Ferroptosis

Recent evidence indicates that this compound can induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[4] This is supported by the upregulation of genes associated with ferroptosis, such as CHAC1 and GPX4, and the observation of increased lipid peroxidation upon this compound treatment in colorectal cancer cells.[4]

Mitochondrial Dysfunction and Apoptosis

The oxidative stress induced by this compound triggers the mitochondrial pathway of apoptosis.[1][3] This involves mitochondrial depolarization, leading to the release of pro-apoptotic factors.[3] Downstream events include the cleavage of caspase-3 and PARP1, hallmarks of apoptosis.[3] Furthermore, this compound downregulates anti-apoptotic proteins like Bcl2, cIAP1, XIAP, and survivin.[3]

DNA Damage

The elevated levels of ROS and RNS can cause significant DNA damage.[10][11] this compound treatment has been shown to induce double-strand DNA breaks, evidenced by the upregulation of phospho-histone H2AX (pH2AX).[3][10] This DNA damage response contributes to cell cycle arrest and apoptosis.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to this compound's action.

Caption: this compound mechanism of action in cancer cells.

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from methods used to assess the in vitro cytotoxicity of this compound.[9]

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound (and controls like aspirin and a vehicle) for specified time periods (e.g., 24, 48, 72 hours).

-

Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value.

Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol is based on methods to quantify hydrogen peroxide and other ROS.[2]

-

Cell Seeding and Treatment: Seed cells in a 96-well black plate or on coverslips in a 24-well plate. Treat with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

-

Probe Loading: Remove the treatment medium and wash the cells with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS to each well.

-

Incubation: Incubate the cells at 37°C for 30 minutes in the dark.

-

Washing: Wash the cells twice with warm PBS to remove excess probe.

-

Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. For microscopy, mount the coverslips and visualize under a fluorescence microscope.

-

Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the control group.

Western Blot Analysis

This protocol is for assessing changes in protein expression levels as described in studies on this compound.[3]

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl2, pH2AX, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Perform densitometric analysis of the bands and normalize to a loading control like β-actin.

Conclusion

This compound represents a potent anti-cancer agent that leverages the generation of oxidative stress to induce cancer cell death through multiple, interconnected pathways including apoptosis and ferroptosis. Its ability to release nitric oxide, generate a broader ROS/RNS storm, and deplete cellular antioxidant defenses makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this compound and similar redox-modulating agents in oncology.

References

- 1. NCX 4040, an NO-donating acetylsalicylic acid derivative: efficacy and mechanisms of action in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitro aspirin (this compound) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitro aspirin (this compound) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanisms of Cytotoxicity of this compound, the Non-Steroidal Anti-Inflammatory NO-Donor, in Human Ovarian Cancer Cells [mdpi.com]

- 8. NCX-4040, a nitric oxide-releasing aspirin, sensitizes drug-resistant human ovarian xenograft tumors to cisplatin by depletion of cellular thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Mechanisms of Cytotoxicity of this compound, the Non-Steroidal Anti-Inflammatory NO-Donor, in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

NCX4040: A Novel Approach to Overcoming Drug Resistance in Ovarian Tumor Xenografts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ovarian cancer remains a significant challenge in oncology, primarily due to the high incidence of recurrence and the development of drug resistance.[1] Standard platinum-based chemotherapy often fails in the long term, necessitating the exploration of novel therapeutic strategies. NCX4040, a nitric oxide (NO)-donating aspirin derivative, has emerged as a promising agent in preclinical studies, demonstrating the ability to resensitize drug-resistant ovarian tumors to conventional chemotherapy.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and key signaling pathways associated with the efficacy of this compound in drug-resistant ovarian tumor xenograft models.

Core Mechanism of Action: Reversing Cisplatin Resistance

This compound is a positional isomer of NCX-4016 and belongs to the class of nitric oxide-releasing non-steroidal anti-inflammatory drugs (NO-NSAIDs).[1][3] Its primary mechanism in overcoming cisplatin resistance in ovarian cancer involves the intracellular release of nitric oxide, leading to a cascade of events that re-sensitizes cancer cells to cisplatin.[1]

The key facets of this compound's action include:

-

Depletion of Cellular Thiols: this compound treatment leads to a significant reduction in intracellular glutathione (GSH) levels.[1][4] GSH plays a crucial role in detoxifying chemotherapeutic agents like cisplatin. Its depletion by this compound enhances the cytotoxic efficacy of cisplatin.[1]

-

Induction of Oxidative Stress: The release of NO from this compound contributes to the generation of reactive oxygen and nitrogen species (ROS/RNS), leading to oxidative stress and subsequent DNA damage in tumor cells.[4][5][6]

-

Modulation of Key Signaling Pathways: this compound has been shown to downregulate the phosphorylation of key proteins involved in cell survival and proliferation, notably EGFR and STAT3.[1]

Quantitative Efficacy of this compound in Ovarian Cancer Models

In vitro and in vivo studies have consistently demonstrated the cytotoxic effects of this compound and its synergistic activity with cisplatin in drug-resistant ovarian cancer models.

In Vitro Cytotoxicity

Studies on cisplatin-sensitive (A2780 WT) and cisplatin-resistant (A2780 cDDP) human ovarian cancer cell lines have quantified the efficacy of this compound.

| Cell Line | Treatment (25 µM) | % Cell Viability (Mean ± SE) | p-value |

| A2780 WT | NCX-4040 | 34.9 ± 8.7% | < 0.05 |

| A2780 cDDP | NCX-4040 | 41.7 ± 7.6% | < 0.05 |

| A2780 WT | Cisplatin (cDDP) | 31.5 ± 3.4% | - |

| A2780 cDDP | Cisplatin (cDDP) | 80.6 ± 11.8% | - |

| A2780 WT | NCX-4040 + cDDP | 9.4 ± 6.0% | - |

| A2780 cDDP | NCX-4040 + cDDP | 26.4 ± 7.6% | < 0.01 (vs cDDP alone) |

Data sourced from a study on the sensitizing effects of NCX-4040.[1]

In Vivo Efficacy in Drug-Resistant Ovarian Tumor Xenografts

The combination of this compound and cisplatin has shown significant tumor growth inhibition in nude mice bearing cisplatin-resistant A2780 cDDP xenografts.

| Treatment Group | Tumor Volume (% of Control on Day 19; Mean ± SE) | p-value |

| Control (Vehicle) | 100% | - |

| Cisplatin (cDDP) alone | 74.0 ± 4.4% | < 0.05 (vs Control) |

| NCX-4040 + cDDP | 56.4 ± 7.8% | < 0.05 (vs cDDP alone) |

| Aspirin (ASA) | No significant effect | - |

| NCX-4040 alone | No significant effect | - |

Data from a study on NCX-4040 in human ovarian xenograft tumors.[1][7]

Key Signaling Pathways Modulated by this compound

The efficacy of this compound in overcoming drug resistance is linked to its ability to modulate critical signaling pathways that are often dysregulated in resistant ovarian cancer.[8][9]

Downregulation of EGFR-STAT3 Signaling

A pivotal mechanism by which this compound re-sensitizes resistant tumors to cisplatin is the downregulation of the Epidermal Growth Factor Receptor (EGFR) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of the STAT3 pathway is a known mechanism of acquired drug resistance in ovarian cancer.[10]

Caption: this compound downregulates the EGFR-STAT3 signaling pathway.

Induction of Apoptosis via Oxidative Stress

This compound induces apoptosis in cancer cells through a mitochondria-dependent pathway, initiated by the generation of reactive oxygen species and subsequent oxidative stress.[3][5][11]

Caption: this compound induces apoptosis via oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols used in the study of this compound's effect on drug-resistant ovarian tumor xenografts.

Cell Culture and Viability Assays

-

Cell Lines: Cisplatin-sensitive (A2780 WT) and cisplatin-resistant (A2780 cDDP) human ovarian cancer cell lines are commonly used.[1]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Assay: Cell viability is assessed using the sulforhodamine B (SRB) assay or MTT assay. Cells are seeded in 96-well plates, treated with various concentrations of this compound and/or cisplatin for a specified duration (e.g., 72 hours), and then cell viability is determined spectrophotometrically.[11]

Ovarian Tumor Xenograft Model

-

Animal Model: Immunocompromised mice, such as nude mice (nu/nu), are used to establish tumor xenografts.[1][12]

-

Tumor Inoculation: A2780 cDDP cells (e.g., 5 x 10^6 cells in a suspension of media and Matrigel) are injected subcutaneously into the flank of the mice.[1] Alternatively, intraperitoneal implantation can be performed to mimic the clinical presentation of ovarian cancer.[12][13]

-

Treatment Regimen: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups. A typical regimen involves daily intraperitoneal (i.p.) injections of this compound (e.g., 5 mg/kg) and a single i.p. injection of cisplatin (e.g., 8 mg/kg) on a specific day of the treatment cycle.[7]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers and calculated using the formula: (length × width²)/2.[14]

Caption: Experimental workflow for ovarian tumor xenograft studies.

Thiol Measurement

-

Sample Preparation: Tumor tissues are homogenized in a buffer containing a metal chelator (e.g., DTPA).

-

EPR Spectroscopy: Electron paramagnetic resonance (EPR) spectroscopy is used to measure the levels of thiols, particularly glutathione, in the tumor samples.[1] This technique provides a quantitative assessment of the redox state of the tissue.[1]

Immunoblotting

-

Protein Extraction: Proteins are extracted from tumor xenografts using lysis buffer.

-

Western Blot Analysis: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., pEGFR, pSTAT3, total EGFR, total STAT3, and a loading control like β-actin).[1]

-

Detection: Membranes are incubated with secondary antibodies and visualized using an appropriate detection system.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for overcoming drug resistance in ovarian cancer.[1] Its multifaceted mechanism of action, centered on the depletion of cellular thiols and modulation of key survival pathways, provides a strong rationale for its further development.[1][4] The experimental data from in vitro and in vivo models robustly support its potential to re-sensitize resistant tumors to cisplatin.[1]

Future research should focus on:

-

Elucidating the broader spectrum of signaling pathways affected by this compound.

-

Investigating the efficacy of this compound in combination with other chemotherapeutic agents and targeted therapies.

-

Conducting further preclinical studies in patient-derived xenograft (PDX) models to better predict clinical response.[13]

-

Ultimately, translating these promising preclinical findings into well-designed clinical trials for patients with drug-resistant ovarian cancer.

References

- 1. NCX-4040, a nitric oxide-releasing aspirin, sensitizes drug-resistant human ovarian xenograft tumors to cisplatin by depletion of cellular thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Journal of Translational Medicine Ncx-4040, a Nitric Oxide-releasing Aspirin, Sensitizes Drug-resistant Human Ovarian Xenograft Tumors to Cisplatin by Depletion of Cellular Thiols | Semantic Scholar [semanticscholar.org]

- 3. NCX 4040, an NO-donating acetylsalicylic acid derivative: efficacy and mechanisms of action in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Cytotoxicity of this compound, the Non-Steroidal Anti-Inflammatory NO-Donor, in Human Ovarian Cancer Cells [mdpi.com]

- 5. Nitro aspirin (this compound) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Cytotoxicity of this compound, the Non-Steroidal Anti-Inflammatory NO-Donor, in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling networks and MiRNA crosstalk in ovarian cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Study of molecular mechanisms of pro-apoptotic activity of NCX 4040, a novel nitric oxide-releasing aspirin, in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Xenograft Models of Ovarian Cancer for Therapy Evaluation | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to NCX4040: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX4040, also known as NO-aspirin, is a synthetically developed nitro-derivative of aspirin. It belongs to a class of compounds known as nitric oxide (NO)-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs). Structurally, it is the 4-(nitrooxymethyl)phenyl ester of 2-(acetyloxy)benzoic acid.[1][2][3][4][5] This modification allows this compound to release nitric oxide, a key signaling molecule, in addition to exhibiting the properties of its parent compound, aspirin. This dual mechanism of action contributes to its enhanced therapeutic potential and a potentially improved safety profile compared to traditional NSAIDs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the multifaceted biological activities of this compound, with a focus on its anti-inflammatory and anti-cancer effects.

Chemical Structure and Properties

This compound is chemically designated as 2-(Acetyloxy)benzoic acid 4-[(nitrooxy)methyl]phenyl ester.[3][4] It is a positional isomer of NCX-4016, where the nitrooxymethyl group is located at the para-position of the phenyl ester, in contrast to the meta-position in NCX-4016.[1][6] This structural difference is believed to influence its biological activity.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃NO₇ | [3][4] |

| Molecular Weight | 331.28 g/mol | [3][4][7] |

| IUPAC Name | 2-(acetyloxy)benzoic acid 4-[(nitrooxy)methyl]phenyl ester | [3][4] |

| SMILES | CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO--INVALID-LINK--[O-] | |

| CAS Number | 287118-97-2 | [3][7] |

| Solubility | Soluble in DMSO (up to 100 mM) | [7] |

| Storage | Store at -20°C | [7] |

Biological Activities and Mechanism of Action

This compound exhibits a broad range of biological activities, primarily centered around its anti-inflammatory and anti-cancer properties. Its mechanism of action is complex and involves the synergistic effects of nitric oxide release and cyclooxygenase (COX) inhibition.

Anti-inflammatory Effects

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of inflammatory mediators. It has been shown to block the production of interleukin-1β (IL-1β), prostaglandin E₂ (PGE₂), interleukin-10 (IL-10), and tumor necrosis factor-α (TNF-α) in human monocytes.[3][4]

Anti-cancer Effects

A significant body of research has focused on the anti-cancer properties of this compound. It has been shown to be cytotoxic to a variety of cancer cell lines, including those of the colon, ovary, and prostate.[1][6] The anti-cancer mechanism of this compound is multifactorial and includes the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Signaling Pathways Modulated by this compound:

This compound influences several critical signaling pathways involved in cancer progression.

1. Apoptosis Induction:

This compound is a potent inducer of apoptosis in cancer cells.[6] This process is mediated through both intrinsic and extrinsic pathways.

Caption: Intrinsic apoptosis pathway induced by this compound.

2. NF-κB Signaling Pathway Inhibition:

This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

3. Downregulation of EGFR and STAT3 Signaling:

In cisplatin-resistant human ovarian tumor xenografts, this compound has been observed to downregulate the expression of phosphorylated EGFR (Tyr845 and Tyr992) and phosphorylated STAT3 (Tyr705, Ser727), thereby sensitizing the cancer cells to cisplatin.